molecular formula C20H13F5N2O2 B2450288 N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338781-71-8

N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No. B2450288
CAS RN: 338781-71-8
M. Wt: 408.328
InChI Key: VQJSRXNRWGZQKU-UHFFFAOYSA-N
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Description

This compound is a derivative of diflufenican , which is a herbicide . It has the molecular formula C19H11F5N2O2 . The compound contains a pyridine ring, which is a ring-shaped carbon-containing structure . It also contains three fluorine atoms and a methyl group .


Synthesis Analysis

The synthesis of this compound and its intermediates involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, three fluorine atoms, and a methyl group . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically related to its use as a herbicide . The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Herbicide Application

This compound, also known as Diflufenican, is a synthetic chemical belonging to the group carboxamide . It acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is used to specifically control some broad-leaved weeds, like Stellaria media (Chickweed), Veronica Spp (Speedwell), Viola spp, Geranium spp (Cranesbill), and Laminum spp (Dead nettles) .

Inhibition of Carotenoid Biosynthesis

The mode of action of Diflufenican is a bleaching action, due to the inhibition of carotenoid biosynthesis . This prevents photosynthesis and leads to plant death .

Crop Protection

Diflufenican is used in crop protection for Lupins, plantations, rye, triticale, winter barley, and winter wheat . It is effective against broadleaf weeds: Stellaria media, Veronica spp., Viola spp., Laminum spp .

Formulation with Other Herbicides

Diflufenican is often formulated with other herbicides for enhanced weed control . Some of these include Pyrazosulfuron-ethyl, Flufenacet, Oxyfluorfen, MCPA ETHYL HEXYL ESTER, lodosulfuron-methyl sodium, isoproturon, BROMOXYNIL OCTANOATE, pendimethalin, mecoprop-P, chlorotoluron, bromoxynil and ioxynil sodium, flufenacet, flurtamone, iodosulfuron Methyl sodium, glyphosate, oxadiazon, isoproturon, mcpa, mesosulfuron-methyl, isoproturon, mesosulforon-methyl 9 + iodosulfuron-methyl-sodium+ mefenpyr, ioxynil sodium + isoproturon .

Chemical Research

The unique structure of this compound provides opportunities for studying various chemical reactions. It can be used to explore new possibilities in drug discovery.

Environmental Safety

Diflufenican has a low vapour pressure and a high partition coefficient, indicating that it is unlikely to volatilize or leach into groundwater . It is stable in air up to its melting point .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-14-7-8-17(16(22)10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJSRXNRWGZQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

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